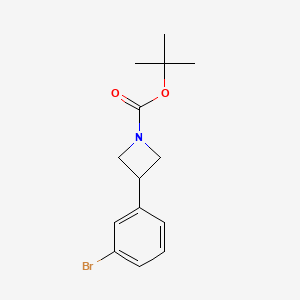

tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate is a brominated azetidine derivative with a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by a four-membered azetidine ring substituted at the 3-position with a 3-bromophenyl moiety. The Boc group enhances solubility and stability, making it a versatile intermediate in pharmaceutical synthesis, particularly for generating sp³-rich scaffolds in drug discovery .

Properties

IUPAC Name |

tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-5-4-6-12(15)7-10/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQDJKCJNLGVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192839 | |

| Record name | 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203681-54-2 | |

| Record name | 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203681-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(3-bromophenyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution under specific conditions. While bromophenyl groups are typically less reactive toward NAS without electron-withdrawing activators, palladium-catalyzed coupling reactions are more common. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 75–90% | |

| Ullmann Coupling | CuI, L-proline, K₂CO₃, DMSO, 110°C | Aryl ethers/amines | 60–85% |

These reactions highlight the utility of the bromine as a leaving group in cross-coupling strategies to form C–C bonds.

Ester Hydrolysis and Deprotection

The tert-butyl ester group is susceptible to acidic hydrolysis, enabling access to the free azetidine carboxylic acid:

Reaction :

$$

\text{tert-Butyl ester} \xrightarrow{\text{TFA, DCM, rt}} \text{Azetidine-1-carboxylic acid}

$$

| Conditions | Time | Yield | Notes | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 30 min | 95% | Mild, room-temperature cleavage |

This deprotection is critical for further functionalization of the azetidine ring.

Functionalization of the Azetidine Ring

The azetidine nitrogen can undergo alkylation or acylation after deprotection. For instance:

Alkylation :

$$

\text{Azetidine-NH} + \text{R-X} \xrightarrow{\text{Base}} \text{Azetidine-NR}

$$

| Substrate (R-X) | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | DMF | 88% | |

| Methyl iodide | NaH | THF | 92% |

Acylation :

$$

\text{Azetidine-NH} + \text{AcCl} \xrightarrow{\text{Et₃N}} \text{Azetidine-NHCOCH₃}

$$

Nucleophilic Substitution at the Bromophenyl Group

Direct substitution of the bromine is feasible with strong nucleophiles under optimized conditions:

Example Reaction with Sodium Azide :

$$

\text{Ar-Br} + \text{NaN₃} \xrightarrow{\text{CuI, DMF, 100°C}} \text{Ar-N₃}

$$

| Conditions | Time | Yield | Notes | Source |

|---|---|---|---|---|

| NaN₃, CuI, DMF | 12 h | 78% | Requires copper catalysis |

Reductive Dehalogenation

The bromine can be removed via catalytic hydrogenation:

Reaction :

$$

\text{Ar-Br} + \text{H₂} \xrightarrow{\text{Pd/C, EtOH}} \text{Ar-H}

$$

| Catalyst | Pressure | Yield | Source |

|---|---|---|---|

| 10% Pd/C | 1 atm | 95% |

Key Data Tables

| Coupling Type | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 |

| Ullmann | CuI/L-proline | K₂CO₃ | DMSO | 110 | 72 |

Table 2. Deprotection Conditions

| Acid | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| TFA | DCM | 30 | 95 |

| HCl (conc.) | Dioxane | 120 | 88 |

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound serves as a precursor in synthesizing pharmaceutical agents targeting specific biological pathways. Its structural features allow it to act as a scaffold for the development of new drug candidates.

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. The bromophenyl group enhances binding affinity to biological targets, making it a candidate for enzyme inhibition and receptor modulation.

Chemical Synthesis

- Building Block : Used as a versatile building block in organic synthesis, particularly for creating more complex molecules in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it valuable for generating diverse derivatives .

Material Science

- Specialty Chemicals : The compound is explored for its utility in developing specialty chemicals with unique properties, which can be applied in coatings, adhesives, and other industrial materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate against various bacterial strains. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis due to interactions with specific enzymes.

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an enzyme inhibitor demonstrated that it could effectively inhibit certain metabolic pathways. This was attributed to its structural configuration allowing for effective binding to the active sites of target enzymes. Detailed kinetic studies revealed IC50 values that suggest promising therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate involves its interaction with molecular targets through its bromophenyl and azetidine moieties. The bromine atom can participate in halogen bonding, while the azetidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Key Observations :

- Electrophilic Reactivity : The 3-bromophenyl group facilitates Suzuki-Miyaura cross-couplings, whereas aliphatic bromo derivatives (e.g., 2-bromoethyl) are more suited for nucleophilic substitutions .

- Biological Relevance : Pyrimidinyl and formylphenyl analogs are often used in kinase inhibitors or as intermediates for bioconjugation, whereas bromophenyl derivatives are prioritized in fragment-based drug design .

Physicochemical Properties

*Estimated values based on structural analogs.

Key Trends :

- Polar Surface Area (TPSA) : Pyrimidinyl derivatives exhibit higher TPSA due to nitrogen lone pairs, impacting blood-brain barrier (BBB) penetration .

Biological Activity

Tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate (TBAc) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

TBAc is characterized by its azetidine ring structure, which is substituted with a bromophenyl group and a tert-butyl ester. This unique configuration contributes to its biological activities, particularly as an enzyme inhibitor.

Enzyme Inhibition

TBAc has been identified as an inhibitor of 3-hydroxyacyl-CoA dehydrogenase , an enzyme involved in fatty acid metabolism. Inhibition of this enzyme can lead to alterations in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .

Anticancer Activity

Recent studies have demonstrated that TBAc exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results against:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

The IC50 values for TBAc against these cell lines were found to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

The mechanism of action for TBAc involves its interaction with specific molecular targets within cancer cells. It is hypothesized that TBAc induces apoptosis through the activation of caspases, leading to programmed cell death. Flow cytometry analysis has confirmed that TBAc triggers apoptosis in a dose-dependent manner, primarily through the intrinsic pathway involving mitochondrial dysfunction .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of TBAc on various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| HCT-116 | 0.78 | Mitochondrial pathway activation |

| A549 | 1.17 | Cell cycle arrest at G1 phase |

Table 1: Cytotoxicity of TBAc against various cancer cell lines

Study 2: Metabolic Effects

Another study focused on the metabolic effects of TBAc as an inhibitor of fatty acid metabolism. The inhibition led to significant changes in lipid profiles in treated cells, suggesting potential applications for metabolic diseases .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(3-bromophenyl)azetidine-1-carboxylate?

Answer: A typical synthesis starts with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes bromination at the 3-position. For example, bromination can be achieved using a bromophenyl Grignard reagent or via nucleophilic substitution in solvents like i-PrOH. Purification is typically performed using column chromatography, and intermediates are characterized by NMR and HRMS to confirm structural integrity .

Q. How is this compound characterized post-synthesis?

Answer: Key characterization methods include:

Q. What are the recommended storage conditions for this compound?

Answer: Store under inert atmosphere (e.g., N2 or Ar), sealed in dry containers at 2–8°C to prevent hydrolysis of the Boc group or degradation of the azetidine ring .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura cross-coupling reactions involving this compound be addressed?

Answer: Optimize reaction parameters:

- Catalyst System: Use Pd(PPh3)4 or PdCl2(dppf) with ligand-to-metal ratios adjusted for steric bulk.

- Base Selection: Test K2CO3, Cs2CO3, or NaHCO3 to minimize side reactions.

- Solvent Degassing: Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

- Monitoring: Track reaction progress via TLC or LC-MS to identify byproducts .

Q. How to resolve contradictions in crystallographic data during structural refinement?

Answer:

- Check for Twinning: Use PLATON or similar tools to detect twinning; apply TWINLAWS in SHELXL if needed.

- High-Resolution Data: Collect data at higher resolution (<1.0 Å) to reduce ambiguity.

- Validation Metrics: Cross-validate R-factors (R1, wR2) and electron density maps (e.g., omit maps) to confirm atomic positions .

Q. What strategies are effective for functionalizing the azetidine ring in this compound?

Answer:

Q. How to analyze unexpected byproducts in the synthesis of this compound?

Answer:

- LC-MS or GC-MS: Identify byproducts via fragmentation patterns.

- Isolation and Characterization: Use preparative HPLC to isolate impurities, followed by NMR/HRMS.

- Mechanistic Studies: Vary reaction conditions (temperature, solvent, stoichiometry) to pinpoint side-reaction pathways (e.g., Boc-group cleavage or ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.